molecular formula C32H30Na2O8S2 B12059282 Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)

Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)

Cat. No.: B12059282
M. Wt: 652.7 g/mol
InChI Key: ZIQVFZHFAUZKPD-GLDAUVFXSA-L
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Description

Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) is a synthetic organic compound known for its unique structural properties. It combines a central 1,2-diphenylethene (stilbene) linkage with two 4,1-phenylene groups, connected by ether bridges and sulfonate groups. This compound is often used in scientific research due to its aggregation-induced emission (AIE) properties, making it valuable for bio-imaging and water-based fluorescent probes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) typically involves the following steps:

    Formation of the central 1,2-diphenylethene (stilbene) core: This is achieved through a Wittig reaction between benzaldehyde and a suitable phosphonium ylide.

    Attachment of the 4,1-phenylene groups: This step involves a nucleophilic aromatic substitution reaction where the phenylene groups are introduced.

    Introduction of the ether bridges: This is done through an etherification reaction using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Produces carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in the formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) is primarily based on its AIE properties. When aggregated, the compound exhibits enhanced fluorescence due to restricted intramolecular rotations. This property is exploited in bio-imaging and fluorescent probes to provide high-contrast images. The molecular targets and pathways involved include interactions with cellular membranes and proteins, leading to specific localization and visualization .

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylethene (TPE): A parent compound with similar AIE properties but lacks the sulfonate groups.

    Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate): A derivative with different functional groups attached to the phenylene rings.

Uniqueness

Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) is unique due to its combination of AIE properties and sulfonate groups, which enhance its solubility in water and make it suitable for biological applications. Its structural features allow for versatile modifications, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C32H30Na2O8S2

Molecular Weight

652.7 g/mol

IUPAC Name

disodium;3-[4-[(E)-1,2-diphenyl-2-[4-(3-sulfonatopropoxy)phenyl]ethenyl]phenoxy]propane-1-sulfonate

InChI

InChI=1S/C32H32O8S2.2Na/c33-41(34,35)23-7-21-39-29-17-13-27(14-18-29)31(25-9-3-1-4-10-25)32(26-11-5-2-6-12-26)28-15-19-30(20-16-28)40-22-8-24-42(36,37)38;;/h1-6,9-20H,7-8,21-24H2,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b32-31+;;

InChI Key

ZIQVFZHFAUZKPD-GLDAUVFXSA-L

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCCS(=O)(=O)[O-])/C4=CC=C(C=C4)OCCCS(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCS(=O)(=O)[O-])C4=CC=C(C=C4)OCCCS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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